molecular formula C12H13ClN2O2 B3107433 4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride CAS No. 1609409-04-2

4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride

Cat. No. B3107433
CAS RN: 1609409-04-2
M. Wt: 252.69
InChI Key: HOYKXDHAQCEAKB-UHFFFAOYSA-N
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Description

“4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride” is a chemical compound with the CAS Number: 1609400-74-9 . It has a molecular weight of 296.75 . The compound is a solid at room temperature . Its IUPAC name is 3-ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride .


Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 296.75 . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Application in Fluorescent Probes

4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, a derivative of the chemical , has been used as a ratiometric fluorescent probe for cysteine and homocysteine. This probe exhibits a significant emission wavelength shift, making it useful for quantitative detection in biochemical applications (Lin et al., 2008).

Role in Corrosion Inhibition

Research has shown that derivatives of 4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde, such as 4-(1H-imidazole-1-yl)benzaldehyde, can effectively inhibit corrosion of carbon steel in acidic mediums. These compounds' molecular properties, like global hardness and solvation energy, are crucial for their anti-corrosion efficiency (Costa et al., 2021).

Synthesis of Novel Compounds

The chemical's derivatives have been used in the synthesis of new compounds with potential biological activities. For instance, novel series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines, derived from a similar structure, have shown promise in phosphodiesterase inhibition and antimicrobial activities (Bukhari et al., 2013).

Antimicrobial Studies

Further exploring its derivatives' biomedical applications, 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles, which are structurally related, have shown potent antimicrobial activity, representing a new class of antimicrobial agents (Gaonkar et al., 2006).

Bioimaging Applications

Another derivative, 4-(1H-Phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, has been utilized as an optical probe for bioimaging applications, demonstrating high selectivity and sensitivity in detecting specific biological molecules (Cheng et al., 2013).

Future Directions

The future directions for research on “4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activities . Given the broad range of activities exhibited by imidazole-containing compounds, there may be potential for the development of new drugs .

Mechanism of Action

properties

IUPAC Name

4-(2-imidazol-1-ylethoxy)benzaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2.ClH/c15-9-11-1-3-12(4-2-11)16-8-7-14-6-5-13-10-14;/h1-6,9-10H,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYKXDHAQCEAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCN2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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